Glycerol

Description

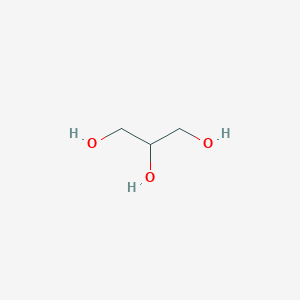

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

propane-1,2,3-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3/c4-1-3(6)2-5/h3-6H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEDCQBHIVMGVHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3, Array | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | glycerol | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Glycerol | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25618-55-7, 26403-55-4 | |

| Record name | Polyglycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25618-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Poly[oxy(2-hydroxy-1,3-propanediyl)], α-hydro-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26403-55-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID9020663 | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Glycerine appears as a colorless to brown colored liquid. Combustible but may require some effort to ignite., Clear, colourless hygroscopic syrupy liquid with not more than a slight characteristic odour, which is neither harsh nor disagreeable, Clear, colorless, odorless, syrupy liquid or solid (below 64 degrees F). [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature.]; [NIOSH], Liquid, HYGROSCOPIC VISCOUS COLOURLESS LIQUID., Clear, colorless, odorless, syrupy liquid or solid (below 64 °F). [Note: The solid form melts above 64 °F but the liquid form freezes at a much lower temperature.] | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCEROL | |

| Source | EU Food Improvement Agents | |

| URL | https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231 | |

| Description | Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

554 °F at 760 mmHg (decomposes) (NTP, 1992), 290 °C (decomposes), BP: 263 °C at 400 mm Hg; 240.0 °C at 200 mm Hg; 220.1 °C at 100 mm Hg; 208.0 °C at 60 mm Hg; 182.2 °C at 20 mm Hg; 167.2 °C at 10 mm Hg; 153.8 °C at 5 mm Hg; 125.5 °C at 1.0 mm Hg, 290 °C, 554 °F (Decomposes) | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

320 °F (NTP, 1992), 177 °C, 177 °C (Open cup), 176 °C c.c., 320 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

greater than or equal to 100 mg/mL at 64 °F (NTP, 1992), Miscible with ethanol; slightly soluble in ethyl ether; insoluble in benzene, carbon tetrachloride, chloroform, carbon disulfide, petroleum ether, 1 part dissolves in 11 parts ethyl acetate, in approx 500 parts ethyl ether. Insoluble in benzene, chloroform, carbon tetrachloride, carbon disulfide, petroleum ether, oils., SOLUBILITY IN ACETONE: 1 G IN 15 ML, Insoluble in fixed and volatile oils, In water, 5.296X10+6 mg/L at 25 °C, 1000.0 mg/mL, Solubility in water: miscible, Miscible | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

1.261 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2613 g/cu cm at 20 °C, A trihydric (polyhydric) alcohol; hygroscopic; density (anhydrous): 1.2653; density (USP): >1.249 at 25 °C/25 °C; density (dynamite): 1.2620, Relative density (water = 1): 1.26, 1.26 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

3.17 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.17 (Air = 1), Relative vapor density (air = 1): 3.2 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0025 mmHg at 122 °F ; 40 mmHg at 388 °F (NTP, 1992), 0.000168 [mmHg], VP: 0.0025 MM HG AT 50 °C, 1.68X10-4 mm Hg at 25 °C, Vapor pressure, Pa at 25 °C: 0.01, (122 °F): 0.003 mmHg | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/501 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Syrupy, rhombic plates, Clear, colorless syrupy liquid, Clear, colorless, ... syrupy liquid or solid (below 64 degrees F) [Note: The solid form melts above 64 degrees F but the liquid form freezes at a much lower temperature]. | |

CAS No. |

56-81-5 | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycerol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56-81-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glycerin [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056815 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Glycerin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09462 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | glycerin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=759633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | glycerol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glycerol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9020663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Glycerol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.263 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GLYCERIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PDC6A3C0OX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh-rtecs/MA7AD550.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards (NPG) provides general industrial hygiene information for workers, employers, and occupational health professionals. It contains safety information and hazard data related to chemical substances or mixtures. | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Melting Point |

64 °F (NTP, 1992), 18.1 °C, 20 °C, 18 °C, 64 °F | |

| Record name | GLYCERINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8708 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | GLYCERIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/492 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Glycerol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000131 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | GLYCEROL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0624 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | Glycerin (mist) | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0302.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Glycerol in Green Chemistry and Sustainable Processes

Glycerol (B35011) as a Sustainable Reaction Medium and Solvent

This compound's characteristics position it as an attractive sustainable reaction medium and solvent for a wide range of chemical transformations. Its non-volatility, non-hazardous nature, recyclability, and compatibility with various organic and inorganic compounds contribute to its appeal in designing environmentally benign processes. tandfonline.com The use of this compound as a solvent can lead to improved product yields and selectivities in many reactions. tandfonline.comunina.it Furthermore, it can facilitate catalyst recycling and enable the use of non-conventional heating methods like microwave irradiation. tandfonline.comunina.it

Despite its advantages, challenges such as high viscosity and limited solubility for highly hydrophobic compounds and gases can hinder its large-scale industrial adoption. tandfonline.com However, ongoing research aims to overcome these limitations through the development of this compound-based solvent systems and optimized reaction conditions. tandfonline.com

Mechanistic Studies of this compound as a Green Solvent in Organic Transformations

Mechanistic studies have provided insights into the role of this compound in facilitating organic transformations. Its ability to form strong hydrogen bonds is a key factor contributing to enhanced reactivity in many reactions. researchgate.netresearchgate.net this compound's polarity allows it to dissolve a broad spectrum of substances, including both organic substrates and inorganic salts, often eliminating the need for phase transfer agents. uniovi.es Studies involving reactions like the Suzuki cross-coupling have explored how solvent type and polarity, influenced by this compound and its derivatives, affect reaction performance and product extraction yields. tandfonline.comresearchtrends.net Substrate solubility in the this compound-based solvent is often a critical factor determining product yield, while product solubility dictates the effectiveness of extraction methods. tandfonline.comresearchtrends.net

Applications of this compound in Heterogeneous and Homogeneous Catalysis

This compound has been successfully employed as a sustainable reaction medium in both catalytic and non-catalytic organic syntheses. tandfonline.comresearchtrends.net It serves as a versatile solvent for a wide variety of organic reactions and synthesis methodologies. tandfonline.comresearchtrends.net In catalytic systems, this compound can facilitate the solubilization of metal complex catalysts, as well as acid and basic catalysts. csic.es

In heterogeneous catalysis, this compound's use can enable easy separation and recycling of solid catalysts. mdpi.comacs.org For instance, studies have demonstrated the successful application of heterogeneous catalysts like supported Pt-Bi catalysts for this compound oxidation and Ru and Cu based catalysts for the hydrogenolysis of this compound to 1,2-propanediol in this compound medium. acs.org Lanthanum cation-exchanged montmorillonite (B579905) has shown high activity for the acetylation of this compound, and AlOₓ-embedded copper nanoparticle catalysts have been used for the aerobic oxidation of diacetylglycerols. acs.org These heterogeneous catalysts can often be separated by simple filtration and reused without significant loss of activity. acs.org

This compound has also been explored in homogeneous catalysis. While homogeneous catalysts can offer high efficiency, heterogeneous alternatives are often sought for easier recycling and reduced costs. rsc.org However, this compound can favor the solubilization of homogeneous metal complex catalysts. csic.es

This compound can also act as a hydrogen source in metal-catalyzed transfer hydrogenation reactions, offering a safer and more environmentally friendly alternative to traditional hydrogen sources like 2-propanol or formic acid/triethylamine mixtures. mdpi.com

This compound in Separation Processes and Extraction Technologies

This compound plays a role in various separation processes and extraction technologies, often as a solvent or a component of a solvent system. Its unique properties, such as high polarity and low miscibility with less polar organic solvents, can be leveraged for effective product separation. preprints.orguniovi.es

In the context of biodiesel production, where this compound is a byproduct, various separation techniques are employed for its recovery and purification, including distillation, evaporation, centrifugation, solvent extraction, and membrane separation. nih.govmdpi.compemacprojects.com Acidification followed by neutralization and solvent extraction is a commonly used purification method. nih.gov Adsorption with suitable materials has also emerged as an interesting alternative, avoiding the use of water and reducing liquid effluents. mdpi.com

This compound can also be used as an extracting medium for natural products. Aqueous this compound solutions have been explored for the extraction of bioactive compounds like flavonoids and phenolics from plant biomass, demonstrating effectiveness comparable to or exceeding that of other solvents like ethanol (B145695). ajgreenchem.com The concentration of this compound in water can influence the polarity of the solvent system, affecting the extraction efficiency of compounds with different polarities. ajgreenchem.com

Furthermore, this compound has been incorporated into extraction processes for the recovery of valuable chemicals, such as volatile fatty acids, from aqueous solutions, sometimes involving an intermediate solvent phase. researchgate.net

Integration of this compound as a Solvent in Materials Chemistry

This compound and this compound-based solvents are finding applications in materials chemistry, particularly in the synthesis and processing of new materials. Its ability to dissolve a wide range of substances and its favorable environmental profile make it a suitable medium for various material synthesis routes.

For instance, this compound has been used as a green solvent in the synthesis of organometallic and coordination compounds, where its properties like viscosity and solubility are advantageous. preprints.org Its use can be particularly beneficial when dealing with metal complexes, where some high-boiling-point green solvents might be unsuitable. preprints.org Additionally, this compound's compatibility with various functional groups makes it a relevant solvent in the development of new materials and intermediates. preprints.org

This compound-Based Solvents and Derivatives for Green Applications

The limitations of using pure this compound in certain applications, such as its high viscosity and limited solubility for some non-polar compounds, have led to the development of this compound-based solvents and derivatives. tandfonline.com By modifying the this compound structure, it is possible to tailor the properties of the resulting solvents while retaining their sustainable nature. researchtrends.net This approach expands the scope of applications for this compound-derived green solvents in various chemical processes. tandfonline.comresearchtrends.net

Synthesis of this compound-Derived Green Solvents

A variety of this compound-derived green solvents have been synthesized to overcome the limitations of pure this compound and to tune solvent properties for specific applications. These derivatives are often designed by modifying the hydroxyl groups of this compound through reactions such as etherification and esterification. researchtrends.netsci-hub.se

Examples of this compound derivatives explored as green solvents include this compound ethers and this compound esters (like diacetin (B166006) and triacetin). tandfonline.comsci-hub.seresearchgate.net The synthesis of these derivatives allows for variations in polarity and other physicochemical properties, enabling their use in a broader range of organic transformations and separation processes. tandfonline.comresearchtrends.netsci-hub.se

Synthetic methodologies for this compound derivatives often involve reactions starting from this compound or related compounds like epichlorohydrin (B41342). researchgate.netacs.org For example, this compound monoethers can be synthesized from glycidol (B123203) and alcohols using various catalysts. rsc.org The synthesis of this compound triethers, such as 1,2,3-triethoxypropane, has also been reported through multi-step processes, demonstrating improved yields compared to earlier methods. acs.org The development of efficient and environmentally friendly synthetic routes for these this compound-derived solvents is an active area of research. acs.orgrsc.org

Performance Evaluation and Green Metrics of this compound-Based Reaction Media

Research has demonstrated that this compound can serve as a successful solvent in a wide array of catalytic and non-catalytic organic syntheses, often yielding comparable or even superior efficiency and selectivity compared to conventional organic solvents. researchgate.netuniovi.es For instance, this compound has been effectively employed in cross-coupling reactions catalyzed by transition metals like palladium, copper, and nickel. unina.it In Suzuki-Miyaura coupling reactions, using this compound as a solvent has shown high yields of products like 1,1′-biphenyl. unina.it

The polarity of this compound and its derivatives significantly influences reaction performance and product extraction yields. tandfonline.comtandfonline.comtandfonline.comcdnsciencepub.com The solubility of substrates in the solvent is a critical factor determining product yield, while product solubility in the reaction solvent affects the efficiency of its extraction. tandfonline.comtandfonline.comtandfonline.comresearchgate.net Studies involving this compound-triacetin mixtures have shown that tuning the solvent polarity by adjusting the ratio of these components can optimize reactant solubility and product yields in various organic transformations. cdnsciencepub.com

This compound's compatibility with various catalysts, including homogeneous and heterogeneous systems, is another important aspect of its performance. unina.itchemicalpapers.com It has been successfully used with palladium, copper, and nickel catalysts in cross-coupling reactions, enabling the recycling of both the catalyst and the solvent system. unina.it In biocatalytic reactions, this compound has demonstrated performance comparable to water, for example, in asymmetric reduction processes. tandfonline.comresearchgate.net

Evaluating the "greenness" of this compound-based reaction media involves applying specific metrics that assess environmental impact and sustainability. These metrics consider factors such as resource renewability, waste generation, energy consumption, and the toxicity and biodegradability of the chemicals involved. plos.org this compound, being a renewable byproduct of biodiesel production, inherently scores well in terms of resource renewability. capes.gov.brresearchgate.netisuschem.itrsc.orgmdpi.comresearchtrends.net Its biodegradability and non-toxic nature further contribute to its positive environmental profile. mdpi.comresearchgate.netisuschem.itrsc.orgtandfonline.comtandfonline.comresearchtrends.netchemicalpapers.com

Life cycle assessment (LCA) and techno-economic analysis (TEA) are crucial tools for comprehensively evaluating the sustainability of this compound-based processes. These analyses consider the entire process, from raw material sourcing to product formation and waste disposal. Studies applying these metrics to this compound valorization processes, such as the conversion of this compound to glycidol or acrylic acid, provide insights into their environmental and economic viability compared to conventional routes. rsc.orgpolimi.itrsc.orgrsc.org For example, a continuous-flow process for glycidol production from this compound has been shown to exhibit higher yield and reaction mass intensity, indicating a "greener" process due to improved efficiency and resource utilization. rsc.orgpolimi.it This method also demonstrated advantages in terms of green metrics such as stoichiometric factor, atom economy, and mass recovery. polimi.it

Challenges in the widespread adoption of this compound as a reaction medium include its high viscosity at ambient temperature and the limited solubility of highly hydrophobic compounds and gases in pure this compound. tandfonline.comtandfonline.comchemicalpapers.com However, the development of this compound derivatives with modified properties, such as lower viscosity and altered polarity, can help overcome these limitations and improve reaction performance and product isolation. tandfonline.comtandfonline.comresearchgate.net

Detailed research findings often involve comparing the performance of this compound with other solvents in specific reactions. For instance, in the asymmetric reduction of ethyl acetoacetate (B1235776), this compound and its derivatives have been tested as reaction media, and their performance compared to water in terms of catalytic activity and enantioselectivity. tandfonline.comresearchgate.net

Below is a representative data table illustrating the performance of different this compound-based solvents in a specific reaction, based on research findings:

| Solvent | Reaction Time (h) | Product Yield (%) | Notes |

| This compound | 2.5 | 95 | Suzuki-Miyaura reaction unina.it |

| 1,2-Propanediol | - | Lower than this compound | Suzuki-Miyaura reaction unina.it |

| Diacetin | - | Lower than this compound | Suzuki-Miyaura reaction unina.it |

| Triacetin (B1683017) | - | Lower than this compound | Suzuki-Miyaura reaction unina.it |

| This compound Derivative A | 48 | Activity comparable to water | Asymmetric reduction of ethyl acetoacetate researchgate.net |

| This compound Derivative B | 48 | Activity higher than this compound | Asymmetric reduction of ethyl acetoacetate researchgate.net |

Another example is the catalytic performance in the synthesis of this compound carbonate:

| Catalyst | Temperature (°C) | CO₂ Pressure (bar/MPa) | Reaction Time (h) | This compound Conversion (%) | This compound Carbonate Yield (%) | Reference |

| Ti-Al-Mg | 175 | 10 bar | 4 | - | 36.1 | preprints.orgmdpi.compreprints.org |

| Ti-Fe-Mg | 175 | 10 bar | 4 | - | Lower than Ti-Al-Mg | preprints.orgmdpi.compreprints.org |

| Ti-Cr-Mg | 175 | 10 bar | 4 | - | Significantly lower than Ti-Al-Mg preprints.orgmdpi.compreprints.org | |

| CuO | 120 | 3.0 MPa | 5 | 89.0 | 69.4 | preprints.orgmdpi.compreprints.org |

| Co/ETS-10 | 170 | - | - | 35.0 | 12.7 | mdpi.compreprints.org |

These examples highlight how the choice of this compound or a this compound-based solvent, as well as the catalyst system, directly impacts the performance metrics such as yield and conversion, which are critical considerations in evaluating the sustainability and efficiency of a chemical process.

Advanced Synthesis and Functionalization of Glycerol Derivatives

Catalytic Conversion Methodologies for Glycerol (B35011) Valorization

Catalytic valorization of this compound encompasses a variety of reaction pathways, including hydrogenolysis, etherification, dehydration, carboxylation, oxidation, esterification, and acetalization. researchgate.netmdpi.comresearchgate.net These processes utilize different types of catalysts, such as heterogeneous and homogeneous acid and base catalysts, metal oxides, zeolites, and supported metal nanoparticles, to facilitate the transformations. mdpi.comvurup.skresearchgate.netmdpi.commdpi.comacs.orgmdpi.comresearchgate.net

This compound hydrogenolysis is a process that involves the cleavage of C-O bonds and the addition of hydrogen, leading to the formation of C3 chemicals, primarily 1,2-propanediol (1,2-PDO) and 1,3-propanediol (B51772) (1,3-PDO). researchgate.netresearchgate.netnih.gov This reaction typically requires bifunctional catalysts possessing both acidic sites for dehydration and metallic sites for hydrogenation. researchgate.netresearchgate.netnih.gov

Noble metal catalysts like Pt, Rh, and Ru, as well as non-noble metals such as Cu and Ni, have been investigated for this compound hydrogenolysis. researchgate.netresearchgate.net Copper-based catalysts are often favored for their relatively high activity and selectivity towards 1,2-PDO. researchgate.netnih.gov For the production of 1,3-PDO, catalysts based on noble metals, particularly Pt-W and Ir-Re systems, have shown promise, leveraging a synergistic effect between the metal hydrogenation sites and the acidic sites from tungsten oxides. frontiersin.org

The hydrogenolysis of this compound to propanediols generally proceeds through a two-step mechanism: initial dehydration of this compound followed by hydrogenation of the intermediate. researchgate.netfrontiersin.org The selectivity towards either 1,2-PDO or 1,3-PDO is highly dependent on the catalyst composition and reaction conditions. nih.govfrontiersin.org

This compound etherification involves the reaction of this compound with alcohols or olefins to form alkyl this compound ethers (mono-, di-, and tri-ethers) and polyglycerols. mdpi.comvurup.sknih.govnih.govresearchgate.net These this compound ethers can serve as valuable fuel additives and intermediates for various applications. mdpi.comvurup.sknih.gov Acid catalysts, both homogeneous (e.g., sulfuric acid, p-toluenesulfonic acid) and heterogeneous (e.g., ion exchange resins, zeolites, supported sulfonic acids), are commonly employed for this compound etherification. mdpi.comvurup.sknih.govnih.govresearchgate.netconicet.gov.ar

The etherification of this compound with tert-butyl alcohol (TBA) is a well-studied example, producing tert-butyl this compound ethers (MTBG, DTBG, TTBG). mdpi.comnih.govresearchgate.netresearchgate.net High ethers like DTBG and TTBG are particularly useful as diesel and biodiesel additives. nih.gov

Data on this compound conversion and product distribution in etherification reactions highlight the influence of catalyst type, temperature, and reactant molar ratio. For instance, in the etherification of this compound with TBA over Amberlyst-15, increasing the temperature generally increases this compound conversion, although side reactions like TBA dehydration can occur at higher temperatures, reducing desired product selectivity. nih.govresearchgate.net

Interactive Table 1: this compound Etherification with tert-Butyl Alcohol over Amberlyst-15

| Temperature (°C) | This compound Conversion (%) | Isobutylene (%) | Diisobutylene (%) |

| 130 | 86 | - | - |

| 140 | 64 | 9 | 3 |

Note: Data extracted from search result nih.gov. Product distribution for ethers was not explicitly provided in a comparable format across temperatures in the snippet.

Etherification with other alcohols like ethanol (B145695) and benzyl (B1604629) alcohol has also been explored, yielding corresponding ethyl and benzyl this compound ethers. mdpi.comconicet.gov.ar

The mechanism of this compound etherification typically involves the protonation of the alcohol or olefin on an acid catalyst site. mdpi.comnih.govresearchgate.net In the case of etherification with tert-butyl alcohol over acid catalysts, a tertiary carbocation is formed, which then reacts with this compound to produce mono-ethers. mdpi.comnih.gov Subsequent reactions with more alcohol lead to the formation of di- and tri-ethers. mdpi.comnih.gov Water is produced as a byproduct, and the reaction is often limited by thermodynamic equilibrium, which can be shifted by removing water or using excess reactant. mdpi.comresearchgate.netresearchgate.net

For base-catalyzed etherification, the mechanism involves the deprotonation of a this compound hydroxyl group, forming an alkoxy anion that attacks the carbon atom of another this compound molecule, releasing water. mdpi.com

Undesired side reactions, such as the dehydration of this compound to acrolein or the self-etherification of the alcohol, can occur depending on the catalyst and reaction conditions. mdpi.comresearchgate.net

This compound dehydration is a significant pathway for producing value-added chemicals, most notably acrolein. rsc.orgrsc.orgfrontiersin.orgaidic.itmdpi.com Acrolein is a versatile intermediate used in the production of acrylic acid, acrylates, methionine, and other chemicals. aidic.itmdpi.com This reaction is typically catalyzed by solid acids. rsc.orgrsc.orgfrontiersin.orgaidic.itmdpi.com

Catalysts investigated for this compound dehydration to acrolein include zeolites, heteropolyacids, mixed metal oxides, and supported vanadyl orthophosphates. rsc.orgrsc.orgfrontiersin.orgmdpi.com The acidity of the catalyst plays a crucial role in the reaction, with weak and medium acid sites often favored for acrolein selectivity. rsc.orgmdpi.com

A major challenge in the catalytic dehydration of this compound to acrolein is catalyst deactivation due to coking. rsc.orgfrontiersin.orgmdpi.com Research efforts are focused on developing catalysts with improved resistance to coke formation and on exploring regeneration strategies. rsc.orgfrontiersin.orgmdpi.com

Besides acrolein, this compound dehydration can also yield other products such as acetol (hydroxyacetone), acetaldehyde, and hydroxypropanal, depending on the catalyst and reaction conditions. aidic.it Kinetic studies have investigated the reaction pathways, suggesting that acrolein can be formed through consecutive dehydration steps involving intermediates like 3-hydroxypropanal. aidic.it

Interactive Table 2: this compound Dehydration to Acrolein over Amorphous V–P–N–C Catalyst

| This compound Conversion (%) | Acrolein Selectivity (%) | Catalyst |

| 99.1 | 83.2 | VPOC6 |

Note: Data extracted from search result rsc.org. Optimized reaction conditions were employed.

This compound carboxylation involves the reaction of this compound with carbon dioxide to produce this compound carbonate. researchgate.netmdpi.comresearchgate.net this compound carbonate is a versatile chemical with applications in polyurethanes, pharmaceuticals, and cosmetics. researchgate.net

The direct carboxylation of this compound with CO2 is thermodynamically limited, and the removal of water produced during the reaction is essential to shift the equilibrium towards product formation. mdpi.comresearchgate.net Dehydrating agents, such as nitriles (acetonitrile, benzonitrile, adiponitrile), are often employed to facilitate water removal. mdpi.comresearchgate.netd-nb.info

Various catalysts, including lanthanum-based catalysts, cerium oxide, and supported transition metals, have been investigated for this reaction. mdpi.comd-nb.info The presence of basic sites on the catalyst can promote this compound carbonate formation. researchgate.netmdpi.com

Research findings indicate that the choice of dehydrating agent significantly impacts the yield and selectivity of this compound carbonate. For example, adiponitrile (B1665535) has shown enhanced performance compared to acetonitrile, potentially due to its ability to effectively remove water and reduce byproduct formation. mdpi.com Impurities present in crude this compound can negatively affect the selectivity towards this compound carbonate, favoring the formation of byproducts like 4-(hydroxymethyl)oxazolidin-2-one. d-nb.info

Interactive Table 3: Direct Carboxylation of this compound with CO2 over Lanthanum-based Catalysts

| Dehydrating Agent | This compound Conversion (%) (Refined this compound) | This compound Carbonate Selectivity (%) (Refined this compound) | This compound Conversion (%) (Crude this compound) | This compound Carbonate Selectivity (%) (Crude this compound) |

| Acetonitrile | 58 | 17 | - | - |

| Adiponitrile | - | - | 54 | 2.3 |

This compound can undergo various other catalytic transformations to yield a wide range of valuable products:

Oxidation: Catalytic oxidation of this compound can produce chemicals such as glyceraldehyde, dihydroxyacetone (DHA), glyceric acid, tartronic acid, mesoxalic acid, and formic acid. mdpi.commdpi.combohrium.comrsc.org The selectivity of this compound oxidation is highly dependent on the catalyst (e.g., supported noble metals like Pt, Au, Pd), oxidant, and reaction conditions (e.g., pH). mdpi.commdpi.combohrium.comrsc.org For instance, Pt-Bi bimetallic catalysts have shown high selectivity towards DHA by promoting the oxidation of the secondary hydroxyl group. mdpi.compurdue.edu Gold catalysts are particularly active under alkaline conditions, primarily yielding glyceric acid. bohrium.comrsc.org

Esterification: Esterification of this compound with carboxylic acids (e.g., acetic acid, oleic acid) produces this compound esters, including mono-, di-, and triglycerides (monoacetin, diacetin (B166006), triacetin (B1683017); this compound monooleate, dioleate, trioleate). acs.orgnih.govresearchgate.netrsc.orgacs.org These esters have applications as fuel additives, plasticizers, and in the food and cosmetic industries. acs.orgnih.govresearchgate.net Acid catalysts, both homogeneous and heterogeneous (e.g., sulfonic acid functionalized materials, zeolites, ionic liquids), are effective for this compound esterification. acs.orgnih.govresearchgate.netrsc.orgacs.org The acidity of the catalyst and the molar ratio of reactants influence the selectivity towards mono-, di-, or triesters. nih.govacs.org

Acetalization/Ketalization: The reaction of this compound with aldehydes or ketones, typically catalyzed by acids, yields cyclic acetals or ketals, such as solketal (B138546) from the reaction with acetone. mdpi.commdpi.comresearchgate.netnih.govrepec.orgugm.ac.idnih.gov Solketal is a valuable fuel additive. mdpi.comrepec.orgugm.ac.idnih.gov Heterogeneous acid catalysts, including heteropolyacids, zeolites, supported metal oxides, and ion exchange resins, have been widely studied for this reaction. mdpi.commdpi.comresearchgate.netrepec.orgugm.ac.idnih.gov The reaction is reversible, and using an excess of the aldehyde or ketone can shift the equilibrium towards product formation. mdpi.com

Interactive Table 4: this compound Acetalization with Acetone over Heteropolyacids

| Catalyst | This compound Conversion (%) | Solketal Selectivity (%) | Reaction Time (min) |

| PW12 | 99.2 | 97.0 | 5 |

| PMo12 | 91.4 | 89.2 | 5 |

| SiW12 | 90.7 | - | 5 |

Note: Data extracted from search result mdpi.com. Reaction conditions: this compound/acetone ratio of 1:15, 3% catalyst based on this compound weight, 25 °C.

Carboxylation of this compound

Synthesis of this compound-Based Polymers and Polyols

This compound's three hydroxyl groups make it an ideal monomer for polycondensation and polyaddition reactions, leading to the formation of polyesters and polyethers with diverse properties. These polymers find applications in numerous fields, including biomaterials, coatings, adhesives, and foams.

Polyesterification of this compound

Polyesterification of this compound typically involves its reaction with dicarboxylic acids or their derivatives. This process results in the formation of ester linkages, creating linear, branched, or hyperbranched polyester (B1180765) structures depending on the reaction conditions and the coreactants used.

Poly(this compound-co-sebacic acid) (PGS) is a prominent example of a biodegradable elastomer synthesized via the polycondensation of this compound and sebacic acid. The conventional synthesis method for PGS is a two-step process involving prepolymerization followed by a curing step nih.gov. The prepolymerization typically occurs at temperatures around 120–150 °C under an inert atmosphere or vacuum, often without catalysts or solvents nih.gov. This step forms low molecular weight polymers or oligomers nih.gov. The subsequent curing step cross-links these prepolymers to form the final thermoset elastomer nih.gov.

The synthesis of PGS involves the reaction between the hydroxyl groups of this compound and the carboxylic acid groups of sebacic acid mdpi.com. A common molar ratio of this compound to sebacic acid is 1:1 researchgate.netnih.gov. Reactions can be carried out at temperatures such as 120 °C for 24 hours under an argon atmosphere researchgate.net. The resulting PGS structure contains both hydrophobic segments from sebacic acid and hydrophilic hydroxyl groups from this compound, influencing its properties mdpi.com.

Related this compound-diacid copolymers can be synthesized using similar polycondensation methods with different dicarboxylic acids or mixtures thereof mdpi.comacs.org. For instance, poly(this compound-co-dodecanedioic acid) (PGD) and poly(this compound-co-tetradecanedioic acid) (PGT) have been synthesized by polycondensing this compound with dodecanedioic acid and tetradecanedioic acid, respectively mdpi.com. These reactions can also be performed at 120 °C for 24 hours under a nitrogen environment with a 1:1 molar ratio of this compound to the dicarboxylic acid mdpi.com.

This compound undergoes polycondensation with various other dicarboxylic acids to form polyesters with tailored properties. Succinic acid is frequently used, yielding poly(this compound succinate) (PGSu) mdpi.commdpi.com. PGSu can be synthesized through bulk polycondensation of this compound and succinic acid, often without a solvent or catalyst, under environmentally favorable conditions mdpi.commdpi.comacs.org. The reaction can also involve succinic anhydride (B1165640) mdpi.combibliotekanauki.pl. Increasing the molar ratio of this compound to succinic acid in PGSu synthesis can lead to polyesters with more visible hydroxyl-terminated groups mdpi.comacs.org. The synthesis time for poly(this compound-co-diacids) is influenced by the type of diacid used; succinic acid reacts faster than sebacic acid acs.org. For example, achieving a degree of polymerization of approximately 55% requires less reaction time with higher proportions of succinic acid in this compound-sebacic acid-succinic acid terpolymers acs.org.

Azelaic acid is another dicarboxylic acid used in polycondensation with this compound to synthesize elastic polyesters nih.gov. Catalyst-free polyesterification of this compound with a mixture of succinic and azelaic acid has been reported, with polymerization occurring at temperatures between 160–165 °C, followed by further polyesterification at a lower temperature nih.gov.

Enzymatic polycondensation using lipases, such as Candida antarctica lipase (B570770) B (CALB), has also been explored for the synthesis of polyesters from this compound and aliphatic dicarboxylic acids like adipic, suberic, sebacic, and dodecanedioic acids figshare.comacs.org. This method can lead to branched polyesters figshare.com.

The properties of this compound-diacid polyesters can be adjusted by varying the alkyl chain length of the dicarboxylic acid and the molar ratio of this compound to the diacid mdpi.com. For instance, a higher proportion of longer-chain aliphatic dicarboxylic acids can result in photocured elastomers with better mechanical properties and lower degradation rates mdpi.com. The glass transition temperature (Tg) of the elastomer tends to increase with the alkyl chain length of the dicarboxylic acid mdpi.com.

Table 1: Examples of this compound-Diacid Polyester Synthesis Conditions

| Polyester | Diacid(s) Used | This compound:Diacid Molar Ratio | Temperature (°C) | Time | Catalyst/Solvent | Notes | Source |

| Poly(this compound-co-sebacic acid) (PGS) | Sebacic acid | 1:1 | 120–150 | 24–48 hours | None/Vacuum | Two-step process (prepolymerization + curing) | nih.gov |

| Poly(this compound-co-sebacic acid) (PGS) | Sebacic acid | 1:1 | 120 | 24 hours | None/Argon | Prepolymerization step | researchgate.net |

| Poly(this compound succinate) (PGSu) | Succinic acid | Varied | 180 | - | None | Effect of this compound source studied | acs.org |

| Poly(this compound succinate) (PGSu) | Succinic acid | 1:1 | 120–140 | - | None | Common synthesis method | acs.org |

| Elastic polyesters | Succinic acid, Azelaic acid | 1:1 (acid:Gly) | 160–165 then 125 | - | Catalyst-free | Two-step polyesterification | nih.gov |

| Polythis compound dicarboxylic acid ester | Sebacic, Dodecanedioic, Tetradecanedioic acids | 1:1 | 120 | 24 hours | None/Nitrogen | Synthesis of precursor polyesters for photocuring | mdpi.com |

| Glyceride-like polyesters | Adipic, Suberic, Sebacic, Dodecanedioic acids | Varied | - | - | CALB (Enzymatic) | Synthesis in solution and bulk, branched polyesters formed | figshare.comacs.org |

| Poly(this compound-co-diacids) prepolymers | Sebacic acid, Succinic acid | 1:1 (G:S and/or Su) | - | - | None/N₂ flow | Effect of diacid type on reaction time studied | acs.org |

Synthesis of Poly(this compound-co-sebacic acid) and Related this compound-Diacid Copolymers

Polyether Synthesis from this compound

This compound can also serve as an initiator for the synthesis of polyethers through ring-opening polymerization of cyclic monomers, typically epoxides. This approach yields polyols with a polyether backbone and multiple hydroxyl groups.

Hyperbranched polyglycerols (hbPGs) are highly branched polyether polyols with a large number of hydroxyl groups, making them suitable for various applications, including biomedical fields acs.orgmdpi.com. A common synthetic route for hbPGs is the ring-opening multibranching polymerization (ROMBP) of glycidol (B123203), a derivative of this compound acs.orggoogle.commdpi.com. This polymerization can be initiated cationically or anionically mdpi.comgoogle.com.

Controlled synthesis of hbPGs with controlled molar mass and low polydispersities can be achieved through various monomer addition protocols in ROMBP acs.org. Slow monomer addition (SMA) of glycidol is a technique used to prepare well-defined hbPGs acs.orggoogle.com. This method allows for the preparation of hyperbranched polyglycerols with molecular weights up to 24,000 g/mol under controlled conditions acs.org.

Architectural control in hbPG synthesis can also be influenced by the initiator and catalyst used. For example, partially deprotonated macroinitiators can be used in ROMBP to achieve high molecular weight hbPGs mdpi.com. Anionic ring-opening multiple-branched polymerization in anhydrous dioxane is another method employed for synthesizing hbPGs mdpi.com.

While ROMBP of glycidol is a primary route, there is interest in developing routes starting directly from this compound google.com. However, many methods for producing hbPG still involve glycidol or its derivatives google.com.